1,4-Dibenzoylthiosemicarbazide Exhibits Nearly Planar Molecular Conformation in Crystalline State
Single-crystal X-ray diffraction analysis reveals that 1,4-dibenzoylthiosemicarbazide adopts a nearly planar molecular geometry in the solid state, with deviations within 0.2 Å [1]. The torsion angle for C(4)-C(7)-C(8)-C(9) is -179(2)°, confirming an extended conjugated conformation distinct from the more folded geometries observed in 1,2-dibenzoylthiosemicarbazide regioisomers. Intermolecular interactions are dominated by van der Waals forces, with the nearest intermolecular distance being 3.647 Å between O(3) and C(4).
| Evidence Dimension | Molecular planarity (torsion angle deviation from 180°) |
|---|---|
| Target Compound Data | Deviation within 0.2 Å; torsion angle -179(2)° |
| Comparator Or Baseline | 1,2-Dibenzoylthiosemicarbazide (folded geometry inferred from distinct cyclization behavior) |
| Quantified Difference | 1,4-isomer: near-planar; 1,2-isomer: non-planar conformation precluding same cyclization pathway |
| Conditions | Single-crystal X-ray diffraction; orthorhombic Aba2 space group; T = 291 K; R = 0.0414 |
Why This Matters
The near-planar conformation directly correlates with the compound's ability to undergo base-catalyzed cyclization to 4H-5-mercapto-3-phenyl-1,2,4-triazole, a reaction the 1,2-isomer does not undergo, making regioisomer identity critical for synthetic applications.
- [1] Korean Science Database. Crystal structure of 1,4-dibenzoylthiosemicarbazide. C16H16NO3, orthorhombic, Aba2, a=15.750(3), b=13.470(2), c=13.356(2) Å, V=2833 ų, R=0.0414. View Source
